molecular formula C9H5NO2 B018389 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile CAS No. 89877-62-3

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

Cat. No. B018389
CAS RN: 89877-62-3
M. Wt: 159.14 g/mol
InChI Key: SHFPTPKYWROKQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient approach for the synthesis of 5-amino-3-methyl-7-aryl-1,3-dihydroisobenzofuran-4,6-dicarbonitrile derivatives has been described, showcasing a simple and facile process for structuring important heterocyclic compounds under mild conditions, achieving rapid reaction rates, high yield, and a straightforward procedure (Yin et al., 2017).

Molecular Structure Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been employed to determine the molecular structure and spectroscopic characterization of related compounds, offering insights into their molecular parameters, electronic interactions, and reactivity descriptors (Wazzan et al., 2016).

Chemical Reactions and Properties

Various studies have elaborated on the chemical reactions involving 1,3-dihydroisobenzofuran derivatives, demonstrating their versatile reactivity towards nucleophilic and electrophilic additions. These reactions facilitate the synthesis of functionally diverse heterocyclic compounds, showcasing the compound's role in organic synthesis (Cottyn et al., 2009).

Physical Properties Analysis

The physical properties of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile and its derivatives can be inferred from spectroscopic data and computational studies. These include the analysis of FT-IR, NMR, UV-Vis absorption, and fluorescence emission spectra, providing valuable information on the compound's structure and behavior under different conditions (Khajehzadeh & Moghadam, 2017).

Chemical Properties Analysis

The chemical properties of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile derivatives have been extensively studied through reactions such as cascade reactions, nucleophilic ring opening, and heterocyclization processes. These studies highlight the compound's capacity to undergo transformations that are critical for the synthesis of complex organic molecules (Ca' et al., 2009).

Scientific Research Applications

  • Pharmacophore Derivatives Synthesis : A study by Shemyakina et al. (2014) highlights a method for synthesizing functionalized furan-3(2H)-one from γ-hydroxyalk-2-ynenitriles and 3-hydroxybenzoic acid, offering a path to new pharmacophore derivatives (Shemyakina et al., 2014).

  • Oxidative Cyclizations in Synthesis : Yılmaz et al. (2005) describe the synthesis of 4,5-dihydrofuran-3-carbonitriles using manganese(III) acetate-mediated oxidative cyclizations, demonstrating higher yields compared to phenyl-substituted derivatives (Yılmaz et al., 2005).

  • Photorearrangement Studies : Pfoertner et al. (1993) explored the photorearrangement of 2-oxoindeno[1,7-bc]furan-6-carbonitrile, revealing a unique 1,3-carbalkoxy shift under specific conditions (Pfoertner et al., 1993).

  • Cascade Reaction for Derivative Synthesis : Ca' et al. (2009) presented a cascade reaction for converting alkynyloxiranes into functionalized 1,3-dihydroisobenzofurans and tetrahydrofuran derivatives, offering efficient synthesis methods (Ca' et al., 2009).

  • Biological Activities of Derivatives : Sa̧czewski et al. (1998) synthesized N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives, showing potential as inhibitors of human blood platelet aggregation and reducing arterial blood pressure in rats (Sa̧czewski et al., 1998).

  • Fluorescent Material Development : Rangnekar and Rajadhyaksha (1986) explored the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and their fluorescent properties, potentially useful in developing new fluorescent materials (Rangnekar & Rajadhyaksha, 1986).

  • Drug-Likeness and Molecular Docking : Swamy et al. (2020) demonstrated the potential drug-likedness of dihydrofuran carbonitrile derivatives through in silico molecular docking analysis (Swamy et al., 2020).

  • Antidepressant Molecular Analysis : Khajehzadeh and Moghadam (2017) analyzed the molecular structure and properties of a 1,3-dihydroisobenzofuran-5-carbonitrile derivative used as an antidepressant (Khajehzadeh & Moghadam, 2017).

Safety And Hazards

The safety information available indicates that “3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile” may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-oxo-1H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFPTPKYWROKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C#N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534934
Record name 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile

CAS RN

89877-62-3
Record name 3-Oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
K Sunitha, M Hemshekhar, SL Gaonkar… - Basic & clinical …, 2011 - Wiley Online Library
Viper envenomation undeniably induces brutal local manifestations such as haemorrhage, oedema and necrosis involving massive degradation of extracellular matrix at the bitten …
Number of citations: 23 onlinelibrary.wiley.com
K SUINITHA, M HEMSHEKHAR… - Basic & clinical …, 2011 - pascal-francis.inist.fr
Author SUINITHA, Kabburalli 1; HEMSHEKHAR, Mahadevappa 1; KESTURU SUBBAIAH GIRISH 1; GAONKAR, Santosh Laxman 2; SANTHOSH, Martin Sebastin 1; MUTHUVEL …
Number of citations: 2 pascal-francis.inist.fr
GS Melikyan, AA Hovhannisyan… - Synthetic …, 2012 - Taylor & Francis
The interaction of different 3-acetylfuran-2(5H)-ones (1, 4) with dimethylformamide dimethyl acetal (DMF/DMA) has been investigated, and the condensed furopyridine system 3 was …
Number of citations: 12 www.tandfonline.com
S Nayak, RK Sinha, PM Lewis, SD Kulkarni… - Journal of …, 2021 - Elsevier
Oxadiazole-based molecules are a fascinating and continuously developing area of research. These compounds show motivating luminescent properties, emitting blue to green light …
Number of citations: 7 www.sciencedirect.com
D Dwarakanath, SL Gaonkar - Asian Journal of Organic …, 2022 - Wiley Online Library
Out of the many heterocycles that exhibit pharmaceutical and therapeutic properties, benzofurans remain the most eye‐catching to scientists ever since their discovery. From being …
Number of citations: 9 onlinelibrary.wiley.com
SN Deveshegowda, JR Yang, Z Xi, O Nagaraja… - Catalysts, 2023 - mdpi.com
Bioactive dihydropyrimidinones (DHPs) were designed and synthesized by a multicomponent Biginelli reaction. The reaction was catalyzed by the polarized surface of nano-zirconium …
Number of citations: 2 www.mdpi.com
LM Preciado, JA Pereañez - Toxin Reviews, 2018 - Taylor & Francis
Snake venom metalloproteinases (SVMPs) play an important role in local and systemic manifestations of viperid snakebite envenomations. The therapy available has been based on …
Number of citations: 12 www.tandfonline.com
MS Santhosh, M Hemshekhar, K Sunitha… - Mini Rev Med …, 2013 - academia.edu
Snakebite is a serious medical and socio-economic problem affecting the rural and agricultural laborers of tropical and sub-tropical region across the world leading to high morbidity …
Number of citations: 88 www.academia.edu
M Sebastin Santhosh, M Hemshekhar… - Mini Reviews in …, 2013 - ingentaconnect.com
Snakebite is a serious medical and socio-economic problem affecting the rural and agricultural laborers of tropical and sub-tropical region across the world leading to high morbidity …
Number of citations: 14 www.ingentaconnect.com
C LS Guimaraes, LS Moreira-Dill… - Current medicinal …, 2014 - ingentaconnect.com
Snakebites are a frequently neglected public health issue in tropical and subtropical countries. According to the World Health Organization, 5 million people are bitten annually …
Number of citations: 47 www.ingentaconnect.com

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